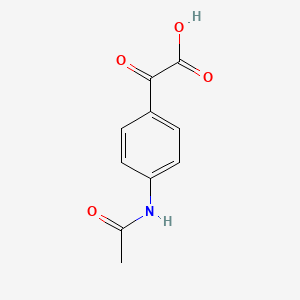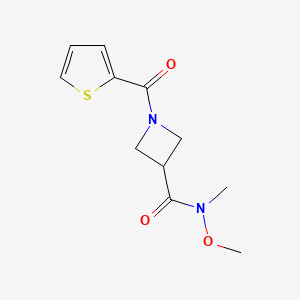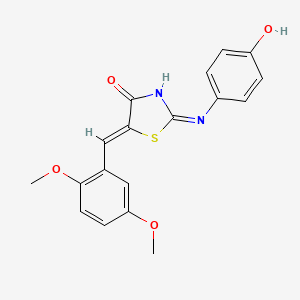
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of thiazolidinones and has been studied extensively for its various biological activities.
Aplicaciones Científicas De Investigación
Anticancer Activity
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one and its derivatives show promising anticancer properties. A study highlighted their selective inhibitory activity against leukemia cell lines, including HL-60, Jurkat, and K-562, suggesting their potential in cancer treatment (Subtelna et al., 2020). Another study found significant anticancer activity in human cancer cell lines like A549 and SCC-15, and investigated its impact on reactive oxygen species (ROS) production, apoptosis, and cell metabolism (Szychowski et al., 2019).
Anticonvulsant Properties
Thiazolidinone derivatives have been studied for their anticonvulsant activity. In one study, thiazole-bearing hybrids based on 2-imino-4-thiazolidinone showed excellent anticonvulsant activity in models like pentylenetetrazole-induced seizures and maximal electroshock seizure tests (Mishchenko et al., 2020). Another research demonstrated that specific derivatives were potent in anticonvulsant assays, with high protective indices and safety profiles (Gong et al., 2013).
Antibacterial and Antimicrobial Activity
These compounds have shown effectiveness against various bacteria and fungi. Studies have reported significant antibacterial activity against organisms like Staphylococcus aureus and Escherichia coli (Patel et al., 2010), and against Gram-positive and Gram-negative bacterial strains (Deep et al., 2014). Another study confirmed the antimicrobial activity of synthesized derivatives against various microorganisms (Aggarwal & Jain, 2021).
Antitubercular Evaluation
The efficacy of these compounds against Mycobacterium tuberculosis has been investigated, with some derivatives showing potent in vitro activities and non-toxic profiles (Samala et al., 2014).
Antioxidant Potential
Studies have explored the antioxidant properties of these derivatives. Some have demonstrated better antioxidant properties compared to standard compounds (Üngören et al., 2015), and others have been used in evaluating antioxidant efficiency in local base oils (Mohammed et al., 2019).
Antifibrotic Action
Some derivatives of these compounds have shown high antifibrotic activity levels, similar to that of known antifibrotic drugs, and did not scavenge superoxide radicals (Kaminskyy et al., 2016).
Propiedades
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)20-18(25-16)19-12-3-5-13(21)6-4-12/h3-10,21H,1-2H3,(H,19,20,22)/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAZANFQLSVEJM-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

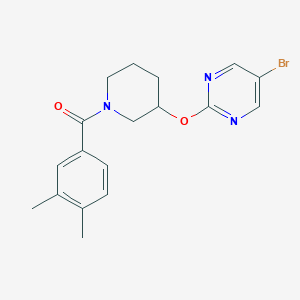

![2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2354358.png)
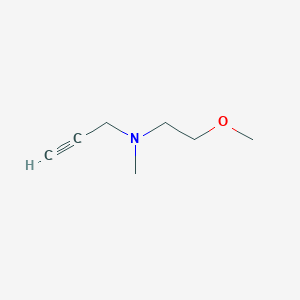

![6-Fluorospiro[3.3]heptan-2-one](/img/structure/B2354364.png)
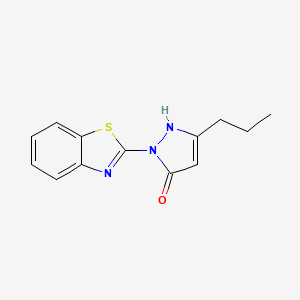
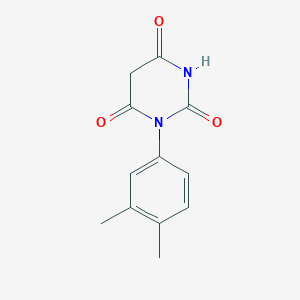
![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2354367.png)
![3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2354369.png)
![7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2354371.png)
